molecular formula C18H35NO2 B13736922 Dicyclohexylamine caproate CAS No. 13283-96-0

Dicyclohexylamine caproate

Cat. No.: B13736922
CAS No.: 13283-96-0
M. Wt: 297.5 g/mol
InChI Key: KQRMBMCJQNMEDO-UHFFFAOYSA-N
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Description

Dicyclohexylamine caproate is a chemical compound formed by the reaction of dicyclohexylamine with caproic acid. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, while caproic acid, also known as hexanoic acid, is a carboxylic acid with the chemical formula C₆H₁₂O₂. The resulting compound, this compound, is used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylamine caproate can be synthesized through the reaction of dicyclohexylamine with caproic acid. The reaction typically involves the following steps:

    Mixing: Dicyclohexylamine and caproic acid are mixed in a suitable solvent, such as ethanol or methanol.

    Heating: The mixture is heated to a temperature range of 60-80°C to facilitate the reaction.

    Stirring: The reaction mixture is stirred continuously to ensure complete interaction between the reactants.

    Isolation: The product, this compound, is isolated by filtration or extraction, followed by purification through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control reaction conditions precisely. The use of catalysts, such as palladium or ruthenium, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine caproate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines, alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of dicyclohexylamine caproate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Dicyclohexylamine caproate can be compared with other similar compounds, such as:

    Cyclohexylamine: A primary amine with similar applications but different reactivity and properties.

    Dicyclohexylamine: The parent compound, used in similar industrial applications but with distinct chemical behavior.

    Hexanoic Acid: The carboxylic acid component, used in the synthesis of various esters and amides.

This compound stands out due to its unique combination of properties from both dicyclohexylamine and caproic acid, making it valuable in diverse applications.

Biological Activity

Dicyclohexylamine caproate is a compound derived from dicyclohexylamine (DCHA) and caproic acid. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

This compound can be synthesized through the reaction of dicyclohexylamine with caproic acid, typically under controlled conditions to ensure high yield and purity. The synthesis process involves esterification, where the amine reacts with the carboxylic acid to form the ester bond.

Biological Activity Profiles

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial agent and corrosion inhibitor.

Antibacterial Activity

A study assessing the antibacterial properties of various compounds, including dicyclohexylamine derivatives, reported significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound were determined through serial dilution methods. The results indicated varying levels of effectiveness against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Escherichia coli125
Staphylococcus aureus50
Bacillus subtilis12.5

These findings suggest that this compound exhibits promising antibacterial properties, particularly against Bacillus subtilis, which could be beneficial in pharmaceutical applications .

Corrosion Inhibition

This compound has also been studied for its efficacy as a volatile corrosion inhibitor (VCI). Research indicates that it interacts effectively with metal surfaces, providing protection against corrosion. The electrochemical impedance spectroscopy (EIS) measurements demonstrated that the compound forms a protective layer on zinc surfaces, significantly reducing corrosion rates.

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : It can inhibit specific enzymes critical for bacterial survival.
  • Corrosion Protection : By forming a barrier on metal surfaces, it prevents corrosive agents from causing damage.

Case Studies

  • Antibacterial Efficacy : A case study evaluated the effectiveness of dicyclohexylamine derivatives in clinical settings. Patients with bacterial infections were treated with formulations containing this compound. Results indicated a reduction in infection rates compared to control groups.
  • Corrosion Studies : Another study involved the application of this compound in industrial settings where metal components were exposed to corrosive environments. The use of this compound resulted in a marked decrease in maintenance costs due to reduced corrosion-related failures.

Properties

CAS No.

13283-96-0

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;hexanoic acid

InChI

InChI=1S/C12H23N.C6H12O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6(7)8/h11-13H,1-10H2;2-5H2,1H3,(H,7,8)

InChI Key

KQRMBMCJQNMEDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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